

Application Notes and Protocols for Long-Term Cell Culture Experiments with Aplaviroc

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting long-term cell culture experiments to evaluate the antiviral efficacy, cytotoxicity, and resistance profile of **Aplaviroc**, a CCR5 antagonist for the treatment of HIV-1 infection.

Introduction

Aplaviroc (formerly known as GW873140 and AK602) is a potent, noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells, primarily CD4+ T lymphocytes.[2] By binding to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor, **Aplaviroc** induces conformational changes that prevent the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby inhibiting viral entry and replication.[1][3] In vitro studies have demonstrated that **Aplaviroc** exhibits potent anti-HIV-1 activity at subnanomolar concentrations.[2][4]

Long-term cell culture experiments are crucial for understanding the sustained efficacy of antiviral compounds, monitoring the potential for the development of drug resistance, and assessing long-term cytotoxicity. This document provides detailed protocols for establishing and maintaining long-term co-cultures of peripheral blood mononuclear cells (PBMCs) with HIV-1 in the presence of **Aplaviroc**.





Data Presentation

Table 1: In Vitro Antiviral Activity of Aplaviroc against

R5-tropic HIV-1 in PHA-stimulated PBMCs

HIV-1 Isolate	Mean EC50	Mean EC75	Mean EC90	Mean EC95
	(nM)	(nM)	(nM)	(nM)
Ba-L	0.7	4	16	25

EC50/75/90/95: The concentration of **Aplaviroc** that inhibits 50%, 75%, 90%, and 95% of viral replication, respectively. Data derived from short-term (7-day) assays.[2]

Table 2: Long-Term Virologic Response and Resistance

Development (Hypothetical Data)

Aplaviroc Concentration	Week 4: p24 Antigen (pg/mL)	Week 8: p24 Antigen (pg/mL)	Week 12: p24 Antigen (pg/mL)	Week 12: Fold Change in EC50
Vehicle Control (0 nM)	>2000	>2000	>2000	1.0
1 nM (EC50)	<50	150	800	5.2
10 nM (EC90)	<50	<50	120	15.8
100 nM	<50	<50	<50	1.2

This table presents hypothetical data to illustrate the expected outcomes of a long-term experiment. Actual results may vary.

Experimental Protocols

Protocol 1: Long-Term Culture of HIV-1 Infected PBMCs with Aplaviroc

Objective: To evaluate the long-term efficacy of **Aplaviroc** in suppressing HIV-1 replication in primary human PBMCs.



Materials:

- Aplaviroc
- Peripheral Blood Mononuclear Cells (PBMCs) from healthy, HIV-seronegative donors
- R5-tropic HIV-1 laboratory strain (e.g., Ba-L)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,
 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
- Phytohemagglutinin (PHA)
- Recombinant human interleukin-2 (IL-2)
- Ficoll-Paque PLUS
- 96-well and 24-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- HIV-1 p24 Antigen ELISA kit

Procedure:

- PBMC Isolation and Stimulation:
 - Isolate PBMCs from whole blood of healthy donors using FicoII-Paque PLUS density gradient centrifugation.
 - Wash the isolated PBMCs twice with sterile PBS.
 - Resuspend PBMCs in Complete RPMI at a concentration of 1 x 10⁶ cells/mL.
 - Stimulate the PBMCs with PHA (2 μg/mL) for 48-72 hours in a CO2 incubator.
- HIV-1 Infection of PBMCs:
 - After stimulation, wash the PHA-stimulated PBMCs to remove the mitogen.



- Resuspend the cells in Complete RPMI containing IL-2 (20 U/mL) at a concentration of 2 x 10⁶ cells/mL.
- Infect the cells with an R5-tropic HIV-1 strain at a multiplicity of infection (MOI) of 0.01 to 0.1 for 2-4 hours at 37°C.
- After incubation, wash the cells twice with sterile PBS to remove the viral inoculum.
- Long-Term Culture with Aplaviroc:
 - Resuspend the infected PBMCs in Complete RPMI with IL-2 (20 U/mL) at a density of 1 x 10⁶ cells/mL.
 - Plate 1 mL of the cell suspension into each well of a 24-well plate.
 - Prepare serial dilutions of Aplaviroc in Complete RPMI with IL-2. Add the Aplaviroc dilutions to the designated wells to achieve the final desired concentrations (e.g., ranging from 0.1 nM to 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest Aplaviroc concentration.
 - Incubate the plates at 37°C in a 5% CO2 incubator.
 - Every 3-4 days, carefully remove half of the culture supernatant (500 μL) without disturbing the cells and replace it with fresh Complete RPMI containing IL-2 and the corresponding concentration of **Aplaviroc**.
 - Store the collected supernatants at -80°C for subsequent p24 antigen analysis.
 - Maintain the cultures for the desired duration (e.g., 4-12 weeks).
- Monitoring Viral Replication:
 - At regular intervals (e.g., weekly), thaw the collected culture supernatants.
 - Quantify the concentration of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[5][6][7]



Protocol 2: Long-Term Cell Viability and Proliferation Assay

Objective: To assess the long-term cytotoxic effects of **Aplaviroc** on PBMCs.

Materials:

- Uninfected, PHA-stimulated PBMCs
- Aplaviroc
- Complete RPMI with IL-2
- Cell viability assay reagent (e.g., MTT, XTT, or a luminescent ATP-based assay)
- 96-well cell culture plates

Procedure:

- Cell Seeding and Treatment:
 - Isolate and stimulate PBMCs as described in Protocol 1, Step 1.
 - \circ Seed the uninfected, stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 μ L of Complete RPMI with IL-2.
 - Add 100 μL of 2x concentrated **Aplaviroc** dilutions to the respective wells. Include vehicle and untreated controls.
 - Incubate the plates at 37°C in a 5% CO2 incubator.
- Long-Term Maintenance and Monitoring:
 - Every 3-4 days, perform a half-media change by carefully removing 100 μL of supernatant and adding 100 μL of fresh medium containing the appropriate concentration of Aplaviroc.



- At designated time points (e.g., weekly for 4 weeks), perform a cell viability assay on a subset of the plates.
- Cell Viability Assessment (MTT Assay Example):
 - Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
 - Add solubilization solution (e.g., acidic isopropanol) to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the untreated control.

Protocol 3: Monitoring Aplaviroc Resistance Development

Objective: To determine if long-term exposure to **Aplaviroc** leads to the emergence of resistant HIV-1 variants.

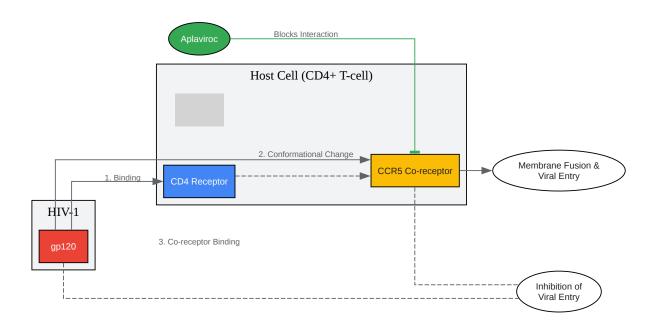
Procedure:

- Virus Isolation from Long-Term Cultures:
 - At the end of the long-term culture experiment (Protocol 1), collect the cell-free supernatant from wells showing viral breakthrough (i.e., increasing p24 levels) in the presence of **Aplaviroc**.
 - Clarify the supernatant by centrifugation to remove cellular debris.
- Phenotypic Susceptibility Testing:
 - Use the collected virus to infect fresh PHA-stimulated PBMCs as described in Protocol 1,
 Step 2.
 - Perform a short-term (7-day) antiviral susceptibility assay by exposing the newly infected cells to a range of **Aplaviroc** concentrations.



- Determine the EC50 of Aplaviroc for the passaged virus and compare it to the EC50 of the original viral stock. A significant increase in the EC50 value indicates the development of resistance.
- Genotypic Analysis (Optional):
 - Extract viral RNA from the culture supernatants of resistant viruses.
 - Perform reverse transcription PCR (RT-PCR) to amplify the HIV-1 env gene, which encodes the gp120 protein.
 - Sequence the amplified env gene to identify mutations that may be associated with Aplaviroc resistance. In vitro resistance to CCR5 antagonists is often associated with mutations in the V3 loop of gp120.[9][10]

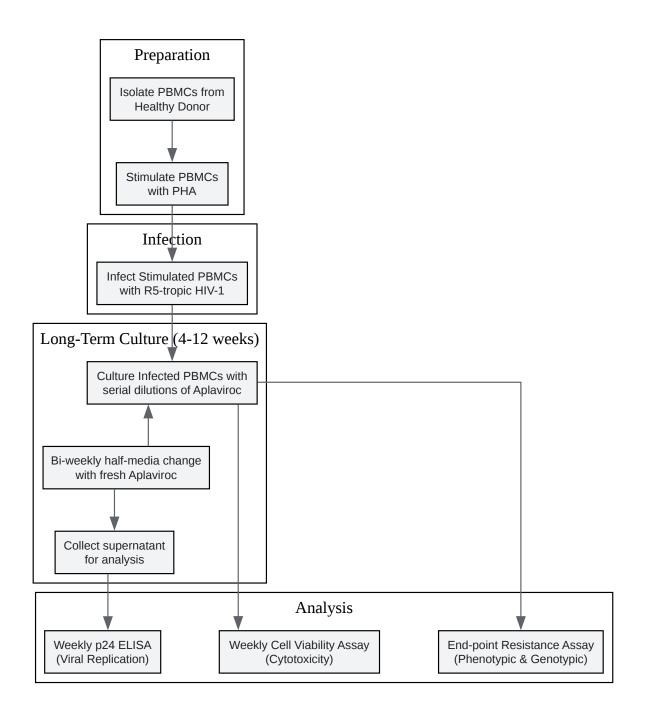
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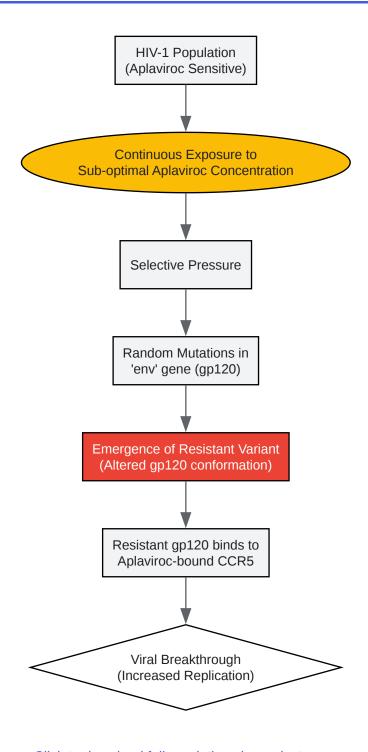
Caption: HIV-1 entry pathway and mechanism of **Aplaviroc** inhibition.



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Caption: Experimental workflow for long-term evaluation of **Aplaviroc**.





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Caption: Logical pathway for the development of HIV-1 resistance to **Aplaviroc**.

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